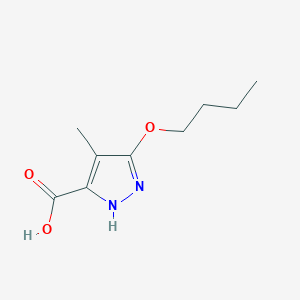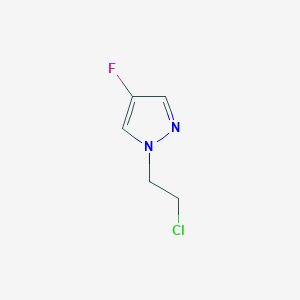
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a fluorine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole typically involves the reaction of 4-fluoro-1H-pyrazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media are used as oxidizing agents. The reactions are conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol are used as reducing agents. The reactions are usually performed under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Substituted pyrazoles with different functional groups such as azides, thiols, or ethers.
Oxidation: Oxidized pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole derivatives with modified functional groups.
Scientific Research Applications
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various industrial applications, including the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with various biological targets effectively.
Molecular Targets and Pathways
DNA Alkylation: The chloroethyl group can alkylate DNA, leading to the formation of DNA adducts and cross-links. This can interfere with DNA replication and transcription, ultimately resulting in cell death.
Enzyme Inhibition: The compound can inhibit specific enzymes by covalently modifying their active sites. This can disrupt enzymatic activity and affect various biochemical pathways.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling. This can alter cellular responses and affect cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chloroethyl)-3-fluoro-1H-pyrazole: Similar in structure but with the fluorine atom at a different position. This can lead to differences in reactivity and biological activity.
1-(2-Chloroethyl)-4-methyl-1H-pyrazole: The presence of a methyl group instead of a fluorine atom can significantly alter the compound’s properties and applications.
1-(2-Chloroethyl)-4-nitro-1H-pyrazole: The nitro group introduces additional reactivity and potential biological activities, making it distinct from the fluoro-substituted compound.
Properties
Molecular Formula |
C5H6ClFN2 |
|---|---|
Molecular Weight |
148.56 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-fluoropyrazole |
InChI |
InChI=1S/C5H6ClFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |
InChI Key |
KCESVJNWWOXNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


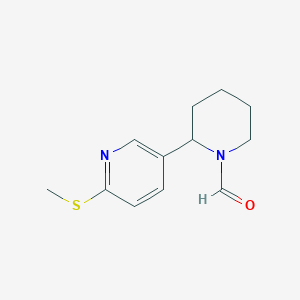
![4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one](/img/structure/B11809543.png)
![5-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809544.png)
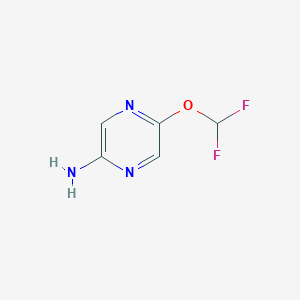
![1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11809557.png)

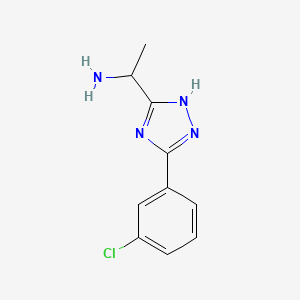
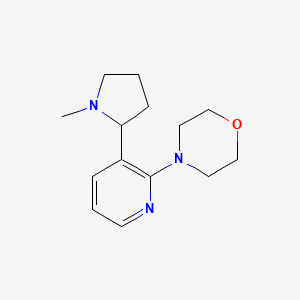
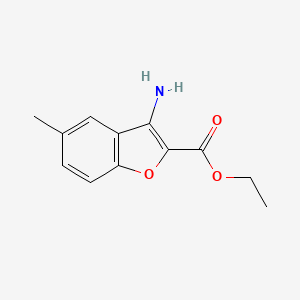

![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)
